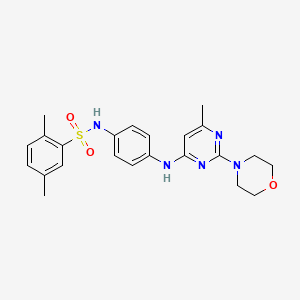![molecular formula C21H25NO5 B11312724 N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11312724.png)
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide: is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by its complex structure, which includes a furochromene core substituted with methoxypropyl and propanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a hydroxycoumarin derivative, under acidic or basic conditions to form the furochromene ring.
Introduction of the trimethyl groups: The furochromene core is then subjected to alkylation reactions using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the propanamide group: The final step involves the reaction of the intermediate compound with 3-methoxypropylamine under appropriate conditions, such as heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furochromene core or the propanamide side chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furochromenes or propanamides.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular pathways: Affecting processes such as cell signaling, gene expression, or metabolic pathways.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Comparaison Avec Des Composés Similaires
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be compared with other similar compounds, such as:
- N-Allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide : This compound has an allyl group instead of a methoxypropyl group, which may result in different chemical and biological properties.
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one : A related compound with a phenyl group, used in the synthesis of analogs of psoralen and allopsoralen.
- (2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid : A compound with an acetic acid group, which may have different reactivity and applications.
Propriétés
Formule moléculaire |
C21H25NO5 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO5/c1-12-14(3)26-18-11-19-17(10-16(12)18)13(2)15(21(24)27-19)6-7-20(23)22-8-5-9-25-4/h10-11H,5-9H2,1-4H3,(H,22,23) |
Clé InChI |
RAGOPFWKCICHDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCOC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312641.png)

![Methyl 3-[({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11312651.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
![3,5-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11312681.png)
![N-(3-methylbutyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11312691.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11312698.png)
![trans-4-[({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11312701.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312703.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11312704.png)
![2-[3-(Dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312710.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine](/img/structure/B11312719.png)
![6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11312721.png)
